molecular formula C22H23FN2O3S B2794756 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide CAS No. 893359-65-4

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide

Cat. No. B2794756
CAS RN: 893359-65-4
M. Wt: 414.5
InChI Key: IMAKWPLFHLTVJW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic aromatic compound), a fluorophenyl group (an aromatic ring with a fluorine atom), and a dimethoxyphenyl group (an aromatic ring with two methoxy groups). These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might undergo reactions with electrophiles, while the fluorophenyl group might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can influence how the compound is handled, stored, and used .

Scientific Research Applications

Anti-Inflammatory Applications

Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity. This activity was observed in compounds synthesized by reacting pyrazole with substitutions at specific positions with N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the compound's relevance in the development of anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Applications

Thiazolidinone derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. Studies involving the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate, followed by further chemical reactions, have led to the creation of derivatives that demonstrated significant antimicrobial activity. This suggests a potential application of the compound in combating microbial infections (Patel, Mistry, & Desai, 2009).

Anticancer Applications

Synthesis of 5-methyl-4-phenyl thiazole derivatives has explored the anticancer potential of compounds structurally similar to N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide. Research indicates that these compounds exhibit promising anticancer activities against various cancer cell lines, such as A549 human lung adenocarcinoma cells. The research focuses on the synthesis of new compounds and their structural elucidation, followed by investigation of their antitumor activities, suggesting the broader utility of the compound in cancer treatment (Evren et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound .

Safety and Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. This would include information on toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This might include studies to optimize its synthesis, investigations of its reactivity under various conditions, and testing for potential biological activity .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-20(10-11-24-21(26)12-15-4-7-17(23)8-5-15)29-22(25-14)16-6-9-18(27-2)19(13-16)28-3/h4-9,13H,10-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKWPLFHLTVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-fluorophenyl)acetamide

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